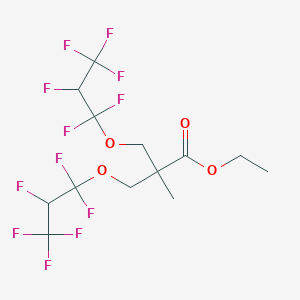
5-Methyl-2-nitro-4-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-nitro-4-(trifluoromethyl)phenol (MNTFP) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitro compound that contains a trifluoromethyl group, and it has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-nitro-4-(trifluoromethyl)phenol has been used in a variety of scientific research applications, including inorganic and organic chemistry, biochemistry, and pharmacology. In organic chemistry, 5-Methyl-2-nitro-4-(trifluoromethyl)phenol is used as a reagent for the synthesis of other compounds. In biochemistry, it has been used in enzyme inhibition studies, as well as in studies of the mechanism of action of drugs. In pharmacology, it has been used in drug design and development, as well as in studies of drug metabolism and toxicity.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-nitro-4-(trifluoromethyl)phenol is not fully understood. However, it is believed that the nitro group of the compound is responsible for its biochemical and physiological effects. The nitro group is believed to interact with proteins and enzymes, leading to changes in their structure and activity.
Biochemical and Physiological Effects
5-Methyl-2-nitro-4-(trifluoromethyl)phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, monoamine oxidase A, and cyclooxygenase-2. It has also been shown to activate the production of nitric oxide, which is involved in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-2-nitro-4-(trifluoromethyl)phenol has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable under a wide range of conditions. However, it also has some limitations. For example, it is a relatively large molecule and may not be able to penetrate cellular membranes. Additionally, it may be toxic at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for 5-Methyl-2-nitro-4-(trifluoromethyl)phenol research. These include further studies of its biochemical and physiological effects, as well as studies of its potential therapeutic applications. Additionally, further research into its mechanism of action could lead to the development of more effective drugs and therapies. Finally, further studies into its synthesis and structure-activity relationships could lead to the development of more efficient and cost-effective synthesis methods.
Synthesemethoden
5-Methyl-2-nitro-4-(trifluoromethyl)phenol can be synthesized through a two-step reaction. The first step is a nucleophilic substitution reaction, where a nitro group is added to a trifluoromethylphenol molecule. This reaction is typically carried out in aprotic solvents such as dimethylformamide or dimethyl sulfoxide. The second step is an acid-catalyzed rearrangement of the nitro group to form the desired 5-Methyl-2-nitro-4-(trifluoromethyl)phenol product.
Eigenschaften
IUPAC Name |
5-methyl-2-nitro-4-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-4-2-7(13)6(12(14)15)3-5(4)8(9,10)11/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIJKHEMUEFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitro-4-(trifluoromethyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)







